REACTION_SMILES
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[BH3:4].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:16][OH:17].[CH3:1][S:2][CH3:3].[CH3:23][O:24][B:25]([O:26][CH3:27])[O:28][CH3:29].[Cl:5][c:6]1[cH:7][cH:8][c:9]([I:15])[c:10]([C:11](=[O:12])[OH:13])[cH:14]1>>[Cl:5][c:6]1[cH:7][cH:8][c:9]([I:15])[c:10]([CH2:11][OH:12])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Cl)ccc1I
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Name
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|
Type
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product
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Smiles
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OCc1cc(Cl)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |